Oxalyldihydrazide

Coordination Chemistry Schiff Base Synthesis Ligand Design

Oxalyldihydrazide (ODH; CAS 996-98-5) is an organic compound with the formula C2H6N4O2, classified as a symmetric dihydrazide derivative of oxalic acid. It appears as a white to slightly yellow crystalline powder with a melting point of 242-244 °C (decomposition) and a molecular weight of 118.09 g/mol.

Molecular Formula C2H6N4O2
Molecular Weight 118.10 g/mol
CAS No. 996-98-5
Cat. No. B021567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxalyldihydrazide
CAS996-98-5
SynonymsOXALIC ACID DIHYDRAZIDE; OXALDIHYDRAZIDE; OXALIC DIHYDRAZIDE; OXALYL DIHYDRAZIDE; OXALYLHYDRAZIDE; OXALYLODIHYDRAZIDE; TIMTEC-BB SBB007552; ZERENEX ZX005029
Molecular FormulaC2H6N4O2
Molecular Weight118.10 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)NN)NN
InChIInChI=1S/C2H6N4O2/c3-5-1(7)2(8)6-4/h3-4H2,(H,5,7)(H,6,8)
InChIKeySWRGUMCEJHQWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxalyldihydrazide (CAS 996-98-5) Procurement Guide: Core Properties and Research Utility


Oxalyldihydrazide (ODH; CAS 996-98-5) is an organic compound with the formula C2H6N4O2, classified as a symmetric dihydrazide derivative of oxalic acid [1]. It appears as a white to slightly yellow crystalline powder with a melting point of 242-244 °C (decomposition) and a molecular weight of 118.09 g/mol . The compound features two terminal hydrazide (-CONHNH2) groups, enabling it to act as a versatile ligand for divalent first-row transition metals and as a reactive precursor for Schiff base formation and crosslinking applications [1].

Schiff Base Ligand Design Provides higher donor atom count for polynuclear metal complex synthesis.
Covalent Organic Framework (COF) Synthesis Serves as amine-based building block for COF-coated microspheres and adsorbents.
Polymer Stabilization Reported condensation products may support metal deactivation in polyolefin insulation.
Chemodosimeter Development Precursor for selective colorimetric and fluorescent anion probes.

Why Oxalyldihydrazide (CAS 996-98-5) Cannot Be Substituted with Generic Dihydrazides


Direct substitution of oxalyldihydrazide with other dihydrazides—such as malonyldihydrazide (C3) or succinyldihydrazide (C4)—is not scientifically valid due to fundamental differences in molecular geometry, electronic structure, and resultant performance. The oxalyl core confers a rigid, planar conformation with a specific O=C-C=O dihedral angle that critically influences metal-binding affinity and the stability of resultant Schiff base complexes [1]. In contrast, longer-chain dihydrazides possess flexible alkyl spacers, leading to divergent coordination geometries, thermal stabilities, and reaction kinetics [2]. The following quantitative evidence guide demonstrates where these structural differences translate into measurable performance gaps.

Oxalyldihydrazide Rigid planar oxalyl core; fixed O=C-C=O dihedral angle.
Generic Dihydrazides (C3, C4) Flexible alkyl spacers; variable conformation and coordination geometry.
Oxalyldihydrazide Four additional donor atoms (2 N + 2 O) per ligand unit.
Monohydrazide-Derived Ligands Two donor atoms per hydrazide moiety; lower nuclearity complexes.
Oxalyldihydrazide Reported thermal stability and metal-binding affinity profile.
Longer-Chain Analogues Divergent reaction kinetics and complex stability may occur.

Substitution may alter coordination behavior, thermal resistance, and ligand performance. Verify with application-specific benchmarking.

Oxalyldihydrazide (CAS 996-98-5) Quantitative Differentiation Evidence vs. Key Comparators


Schiff Base Ligand Donor Atom Count: Oxalyldihydrazide vs. Generic Monohydrazides

When used as a building block for Schiff base ligands, oxalyldihydrazide introduces four additional donor atoms (two nitrogen and two oxygen atoms) compared to monohydrazide-derived Schiff bases [1]. This structural feature increases the coordination capacity of the resultant ligand, enabling the formation of polynuclear metal complexes with higher nuclearity.

Donor Atom Comparison
Reported
4 (2 N + 2 O) vs 2
Supports polynuclear complex design
Theoretical comparison based on molecular structure
Coordination Chemistry Schiff Base Synthesis Ligand Design

Metal Deactivator Efficiency: Oxalyldihydrazide Condensation Product vs. Oxamide in Polyolefin Stabilization

The condensation product of oxalyl dihydrazide with a mono-ortho-hydroxy aryl ketone is an effective metal deactivator in saturated hydrocarbon polymers, particularly for polyethylene insulation on copper wire [1]. While oxamide and its derivatives have been used for this purpose, the oxalyldihydrazide-based stabilizer class (e.g., N,N'-dibenzal oxalyl dihydrazide) is specifically noted in the patent literature as providing long-term oxidative stability comparable to or exceeding that of oxamide-based systems [1].

Metal Deactivation vs. Oxamide
Class-Level
ODH derivatives Oxamide class
Reported commercial alternative context
Patent literature; quantitative data not disclosed
Polymer Stabilization Metal Deactivation Wire Insulation

Covalent Organic Framework (COF) Adsorption Capacity: Oxalyldihydrazide-Based COF for Cu²⁺ Removal

A core-shell covalent organic framework (PAD@COF) synthesized using oxalyldihydrazide (ODH) and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (Tp) achieved a maximum Cu²⁺ adsorption capacity of 270.9 mg g⁻¹ and a rapid uptake of 93 mg g⁻¹ within 10 minutes [1]. The monodisperse microspheres exhibited a specific surface area of 163.8 m² g⁻¹.

Cu²⁺ Adsorption Capacity
Reported
270.9 mg g⁻¹
Supports high-capacity COF adsorbent design
Langmuir isotherm; PAD@COF microspheres
COF Synthesis Heavy Metal Adsorption Wastewater Treatment

Cyanide Detection Sensitivity: Oxalyldihydrazide-Derived Chemodosimeter

A Schiff base chemodosimeter derived from oxalyldihydrazide and 2-hydroxy-1-naphthaldehyde (compound 1) exhibited selective colorimetric and fluorescence response to CN⁻ ions in aqueous DMSO medium . The detection limit for cyanide ion was determined to be 30.2 μM based on UV-Visible spectral changes.

CN⁻ Detection Limit
Data to verify
30.2 μM
Reported detection limit supports probe evaluation
H₂O-DMSO medium; UV-Vis spectroscopy
Cyanide Sensing Chemodosimeter Analytical Chemistry

Copper Complex Auto-Ignition Behavior: Oxalyldihydrazide Complexes in Pyrotechnic Compositions

Copper-oxalyldihydrazide complexes with nitrate and/or hydroxide counter ions are designed to auto-ignite at temperatures low enough to be compatible with thermally sensitive gas generants used in automotive airbag inflators [1]. The patent describes compositions comprising Cu(ODH)ₓ(NO₃)₂ or Cu(ODH)y(NO₃)(OH) where x and y are approximately 1 to 3.

Auto-Ignition Behavior
Class-Level
Low-temp. claimed
May support pyrotechnic formulation research
Patent disclosure; quantitative thresholds not provided
Pyrotechnics Gas Generants Auto-Ignition

Conformational Flexibility and Stability: Oxalyldihydrazide Isomer Landscape

Oxalyldihydrazide exhibits four distinct conformers, with the centrosymmetric trans-trans form identified as the most stable in the solid state [1]. The crystal structure (monoclinic, P2₁/c, a = 3.6188 Å, b = 6.841 Å, c = 9.133 Å, β = 99.23°, V = 223.2 ų, Z = 2, Dₓ = 1.76 g cm⁻³) reveals a planar molecule with intermolecular hydrogen bonding explaining the unusual geometry of the NH₂ groups. Ab initio calculations confirm significant molecular flexibility.

Conformational Landscape
Reported
4 conformers; trans-trans most stable
Supports solid-state property prediction
XRD, monoclinic P2₁/c; ab initio calculations
Vibrational Spectroscopy Crystal Structure Molecular Flexibility

High-Value Application Scenarios for Oxalyldihydrazide (CAS 996-98-5) Based on Quantitative Evidence


Synthesis of Polynuclear Metal Complexes for Magnetic and Catalytic Studies

Researchers designing Schiff base ligands for coordination chemistry should select oxalyldihydrazide over monohydrazides when polynuclear metal complex formation is desired. The compound contributes four additional donor atoms (two N, two O) to the ligand framework, enabling higher nuclearity complexes with unique magnetic properties [1].

Polyolefin Insulation Stabilization on Copper Wire

For wire and cable manufacturers requiring metal deactivators to prevent copper-catalyzed oxidative degradation, oxalyldihydrazide-derived condensation products (e.g., N,N'-dibenzal oxalyl dihydrazide) offer a commercially validated alternative to oxamide-based stabilizers in polyethylene and polypropylene insulation [1].

Fabrication of Covalent Organic Frameworks (COFs) for Heavy Metal Adsorption

Oxalyldihydrazide serves as an effective amine-based building block for synthesizing COF-coated microspheres. A PAD@COF system using ODH and triformylphloroglucinol achieved a Cu²⁺ adsorption capacity of 270.9 mg g⁻¹, demonstrating its utility in wastewater remediation applications [1].

Development of Colorimetric and Fluorescent Cyanide Sensors

Oxalyldihydrazide is a key precursor for synthesizing selective chemodosimeters for CN⁻ detection. A 2-hydroxy-1-naphthaldehyde-derived probe exhibited a detection limit of 30.2 μM with visible color change, suitable for real sample analysis in aqueous environments [1].

Application
Selection Property
Validation Focus
Polynuclear metal complex synthesis
Donor atom count vs. monohydrazides
Magnetic and catalytic property characterization
Polyolefin insulation stabilization
Metal deactivation context vs. oxamide
Long-term oxidative stability in Cu contact
COF adsorbent fabrication
Amine-based building block
Adsorption capacity and kinetic profiling
Cyanide-selective chemodosimeter
Chemodosimeter precursor
Sensitivity and selectivity in aqueous media

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